molecular formula C17H19N B6243905 (2S,6S)-2,6-diphenylpiperidine CAS No. 295328-91-5

(2S,6S)-2,6-diphenylpiperidine

Cat. No.: B6243905
CAS No.: 295328-91-5
M. Wt: 237.34 g/mol
InChI Key: RIZNREVBQZUGTM-IRXDYDNUSA-N
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Description

(2S,6S)-2,6-diphenylpiperidine is a chiral compound with two phenyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-diphenylpiperidine typically involves the use of chiral resolution techniques to obtain the desired enantiomer. One common method is the chiral resolution of racemic mixtures using chiral acids or bases. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral resolution processes or asymmetric synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-diphenylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(2S,6S)-2,6-diphenylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-diphenylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-2,6-diphenylpiperidine: The enantiomer of (2S,6S)-2,6-diphenylpiperidine, with similar but distinct biological activities.

    Ketamine: A structurally related compound with well-known anesthetic and antidepressant properties.

    Hydroxynorketamine: A metabolite of ketamine with potential antidepressant effects

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other related compounds. This uniqueness makes it a valuable compound for research into chiral drug development and the study of stereochemistry in biological systems .

Properties

CAS No.

295328-91-5

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

(2S,6S)-2,6-diphenylpiperidine

InChI

InChI=1S/C17H19N/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-,17-/m0/s1

InChI Key

RIZNREVBQZUGTM-IRXDYDNUSA-N

Isomeric SMILES

C1C[C@H](N[C@@H](C1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC(C1)C2=CC=CC=C2)C3=CC=CC=C3

Purity

95

Origin of Product

United States

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